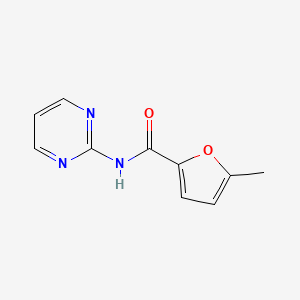
5-methyl-N-2-pyrimidinyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-2-pyrimidinyl-2-furamide, commonly known as MPF, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. MPF is a furan-based compound that exhibits a unique set of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of MPF is not fully understood. However, studies have shown that MPF interacts with various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MPF has also been shown to modulate the levels of various cytokines and chemokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
MPF has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPF has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. Additionally, MPF has been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPF has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. MPF is also stable under physiological conditions, allowing for long-term experiments. However, the limitations of MPF include its low solubility in water, which can make it difficult to prepare stock solutions for experiments. Additionally, the exact mechanism of action of MPF is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for MPF research. One potential area of investigation is the development of MPF-based therapeutics for the treatment of inflammatory diseases and cancer. MPF has also shown promise for the treatment of neurological disorders, and further research in this area is warranted. Additionally, more studies are needed to fully understand the mechanism of action of MPF and its potential interactions with other cellular signaling pathways. Finally, the development of new synthesis methods for MPF could help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, MPF is a furan-based compound that exhibits a unique set of biochemical and physiological effects. It has been extensively studied for its potential therapeutic applications and has shown promise for the treatment of inflammatory diseases, cancer, and neurological disorders. While there are limitations associated with its use in lab experiments, the future directions for MPF research are promising, and further investigation in this area is warranted.
Métodos De Síntesis
MPF can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methylcytosine with furfurylamine in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure MPF. Other methods, such as the use of different catalysts and reaction conditions, have also been reported in the literature.
Aplicaciones Científicas De Investigación
MPF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. MPF has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPF has been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
5-methyl-N-pyrimidin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-4-8(15-7)9(14)13-10-11-5-2-6-12-10/h2-6H,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZRBCVPQTXTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyrimidin-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)
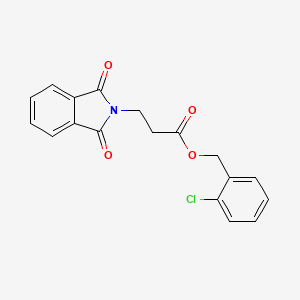
![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)
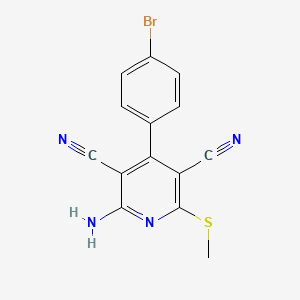
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
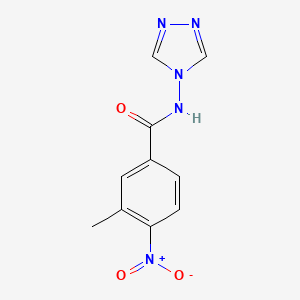
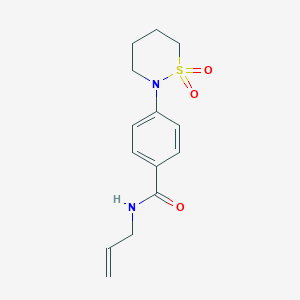
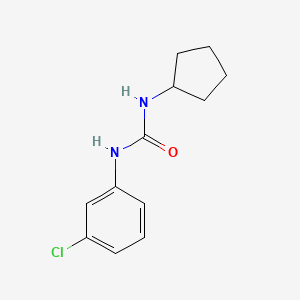
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)